molecular formula C8H13NOS B15253623 3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol

3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol

Cat. No.: B15253623
M. Wt: 171.26 g/mol
InChI Key: KNNIYEJBGJTHJI-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a building block for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol can be compared with other similar compounds, such as:

    3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol: Similar structure but different substitution pattern.

    3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a methylamino group instead of an amino group.

    2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Features an indole ring instead of a thiophene ring

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-amino-1-(2-methylthiophen-3-yl)propan-1-ol

InChI

InChI=1S/C8H13NOS/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5,8,10H,2,4,9H2,1H3

InChI Key

KNNIYEJBGJTHJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(CCN)O

Origin of Product

United States

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